molecular formula C8H11N5O B6533027 3-methyl-6-propyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1058197-15-1

3-methyl-6-propyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B6533027
CAS No.: 1058197-15-1
M. Wt: 193.21 g/mol
InChI Key: VBGLKPIIHHAQDH-UHFFFAOYSA-N
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Description

3-methyl-6-propyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by a fused ring system that includes both triazole and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6-propyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves the following steps:

    Formation of the Triazole Ring: The initial step involves the cyclization of appropriate precursors to form the triazole ring. This can be achieved through the reaction of hydrazine derivatives with nitriles or other suitable electrophiles under acidic or basic conditions.

    Pyrimidine Ring Construction: The triazole intermediate is then subjected to further cyclization with suitable reagents to form the pyrimidine ring. This step often involves the use of formamide or other formylating agents.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-methyl-6-propyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing substituents on the ring system.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydro derivatives.

Scientific Research Applications

3-methyl-6-propyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-methyl-6-propyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-6-ethyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one: Similar structure with an ethyl group instead of a propyl group.

    3-methyl-6-butyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one: Contains a butyl group instead of a propyl group.

    3-methyl-6-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one: Features a phenyl group in place of the propyl group.

Uniqueness

The uniqueness of 3-methyl-6-propyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The propyl group may confer distinct steric and electronic properties compared to other alkyl or aryl substituents, potentially leading to unique interactions with molecular targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-methyl-6-propyltriazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O/c1-3-4-13-5-9-7-6(8(13)14)10-11-12(7)2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBGLKPIIHHAQDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NC2=C(C1=O)N=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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